pirazolonas
Pyrazolones are a class of organic compounds characterized by the pyrazolone ring structure, which typically includes a five-membered heterocyclic ring with one nitrogen atom. These compounds exhibit diverse applications due to their structural flexibility and unique properties.
Structurally, pyrazolones can be divided into various subclasses based on substituents attached to the nitrogen and carbon atoms of the pyrazolone ring. Common derivatives include substituted pyrazolones such as 1H-pyrazolo\[3,4-b\]pyridines and 2-aryl-1H-pyrazoles, which are used in pharmaceuticals and agrochemicals.
In terms of their applications, pyrazolones have found use in the development of drugs for treating various diseases. For example, certain substituted pyrazolones show potential as antipsychotic agents due to their ability to modulate neurotransmitter activity. Additionally, they are utilized in the synthesis of dyes and pigments, as well as in material science applications such as polymer synthesis and surface coatings.
Overall, the versatility of pyrazolones makes them a valuable tool in both academic research and industrial development across various fields.

Estrutura | Nome químico | CAS | MF |
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3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one | 401-73-0 | C4H3F3N2O |
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3H-Pyrazol-3-one,4-[(dimethylamino)methylene]-2,4-dihydro-5-methyl- | 339020-88-1 | C7H11N3O |
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1-butyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | 65156-70-9 | C8H14N2O |
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3H-Pyrazol-3-one,4,4-dibromo-2,4-dihydro-5-propyl- | 13048-86-7 | C6H8Br2N2O |
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3-Amino-4,4-dibromo-1H-pyrazol-5(4H)-one | 171294-89-6 | C3H3Br2N3O |
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1-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one | 41927-50-8 | C10H10N2O |
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3H-Pyrazol-3-one, 1,2-dihydro-4-methyl-1-(phenylmethyl)- | 53409-18-0 | C11H12N2O |
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1-benzyl-2,3-dihydro-1H-pyrazol-3-one | 21074-40-8 | C10H10N2O |
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1-methyl-2,3-dihydro-1H-pyrazol-3-one | 52867-35-3 | C4H6N2O |
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Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate | 29211-44-7 | C13H14N2O3 |
Literatura Relacionada
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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